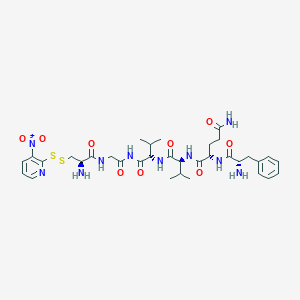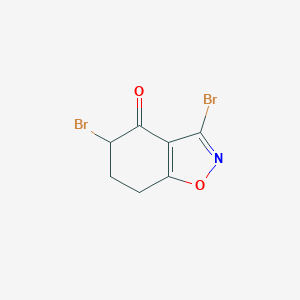
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one, also known as DBDO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DBDO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.95 g/mol.
作用機序
The mechanism of action of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and bacteria. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been found to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. Inhibition of this enzyme leads to bacterial cell death.
生化学的および生理学的効果
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one induces apoptosis, a programmed cell death process, in cancer cells. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In vivo studies have shown that 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one exhibits antitumor activity in animal models of cancer.
実験室実験の利点と制限
One of the advantages of using 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one is also readily available and relatively inexpensive, which makes it an attractive compound for research. However, one limitation of using 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for research on 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one. One area of interest is the development of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one-based drugs for the treatment of cancer and bacterial infections. Another area of interest is the use of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one as a fluorescent probe for the detection of biomolecules such as DNA and proteins. Additionally, 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one could be used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully explore the potential applications of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one in various fields of scientific research.
合成法
The synthesis of 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one can be achieved through various methods, including the reaction of 2-amino-4,5-dibromobenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-amino-4,5-dibromobenzoic acid with phosgene in the presence of a base such as triethylamine. These methods have been successfully used to synthesize 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one with high yields and purity.
科学的研究の応用
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been extensively studied for its potential applications in various fields of scientific research. In medicine, 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
139163-12-5 |
|---|---|
製品名 |
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one |
分子式 |
C7H5Br2NO2 |
分子量 |
294.93 g/mol |
IUPAC名 |
3,5-dibromo-6,7-dihydro-5H-1,2-benzoxazol-4-one |
InChI |
InChI=1S/C7H5Br2NO2/c8-3-1-2-4-5(6(3)11)7(9)10-12-4/h3H,1-2H2 |
InChIキー |
QMGAVAMITASBBR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1Br)C(=NO2)Br |
正規SMILES |
C1CC2=C(C(=O)C1Br)C(=NO2)Br |
同義語 |
3,5-DHBAO 3,5-dibromo-6,7-dihydro-1,2-benzisoxazol-4-(5H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



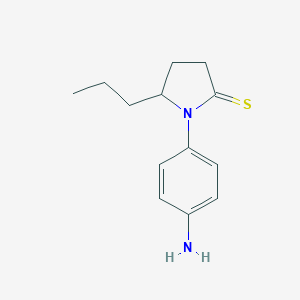
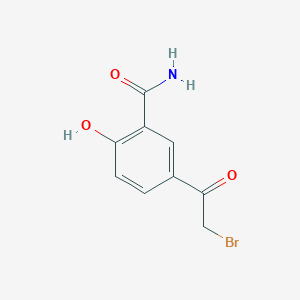
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
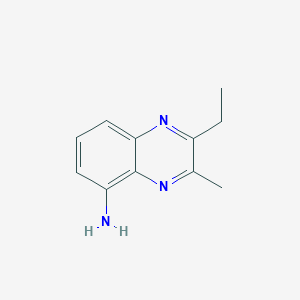

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)
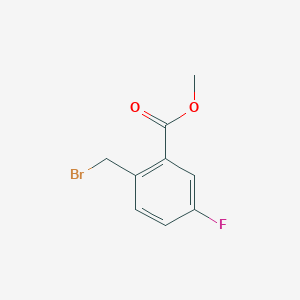
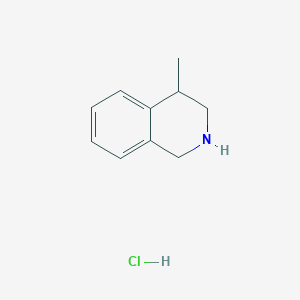
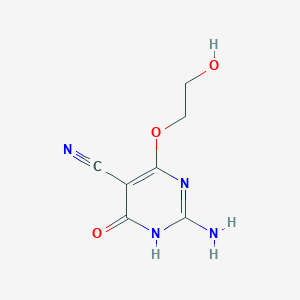
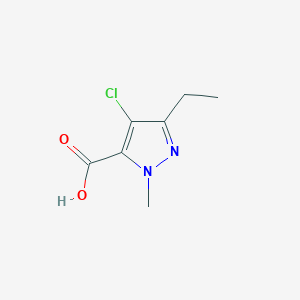
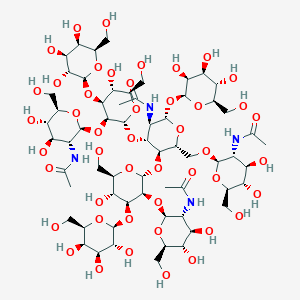
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
